4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
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Overview
Description
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antimicrobial and Antitubercular Activities
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from similar structures demonstrate good antitubercular activities. This suggests potential applications in developing treatments against bacterial infections, including tuberculosis (Başoğlu et al., 2012).
2. Photophysical Properties and Computational Analysis
These compounds have notable photophysical properties. Research involving derivatives of this compound shows that they can be used in fluorescent applications, with their absorptive and emissive properties being influenced by solvent polarity and viscosity. Computational methods like DFT and TD-DFT provide insights into their structural and electronic properties (Sekar et al., 2014).
3. Antifungal and Antitumor Activity
Research indicates that these compounds could have applications in antifungal and antitumor treatments. Certain derivatives have been found to exhibit high activity against specific cancer cell lines and fungal strains. This positions them as potential candidates for developing new anticancer and antifungal therapies (Insuasty et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDZCQSZCOZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCOCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.